molecular formula C7H12ClNO4S B2446418 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride CAS No. 32675-61-9

2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride

Cat. No. B2446418
CAS RN: 32675-61-9
M. Wt: 241.69
InChI Key: ZZAHPKXSIYXTAP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

Synthesis analysis involves detailing the methods and procedures used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc .

Scientific Research Applications

Radical-Based Reagents and Organic Transformations

The compound has been utilized in the creation of imidazole-based radicals, acting as a single electron transfer reagent. This was demonstrated by treating it with tetracyanoethylene and used in various organic transformations, such as activating aryl-halide bonds, alkene hydrosilylation, and catalyzing the reduction of CO2 to methoxyborane (Das et al., 2020).

Methoxycarbonylation Catalyst

The compound has shown efficacy in the methoxycarbonylation of aryl chlorides, catalyzed by palladium complexes. This process was particularly effective for strongly activated aryl chlorides, leading to the formation of various organic compounds (Jiménez-Rodríguez et al., 2005).

Host-Guest Complexation

In host-guest chemistry, a derivative of this compound was able to form stable complexes with bis(imidazolium) salts in certain solvent conditions, demonstrating potential in molecular recognition applications (Pan & Xue, 2014).

Green Chemistry and Catalysis

This compound has been used in green chemistry, specifically in the synthesis of various organic derivatives like triazolopyrimidine, quinazolinone, and biscoumarin. The use of a related dicationic molten salt demonstrated advantages like simple operation, absence of hazardous solvents, and reusability of the catalyst (Nazari et al., 2022).

Synthesis and Structural Analysis

Studies have detailed the synthesis and structural analysis of compounds related to 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride. These works often focus on novel ring conversion reactions under various conditions, which are crucial in understanding the compound's reactivity and potential applications in synthetic chemistry (Shimizu et al., 1999).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of certain enzymes, disruption of biological pathways, etc .

Safety and Hazards

This involves understanding the toxicological properties of the compound. It includes its health hazards (acute and chronic toxicity, carcinogenicity, etc.), environmental hazards (biodegradability, bioaccumulation potential, ecotoxicity, etc.), and physical hazards (flammability, explosivity, etc.) .

properties

IUPAC Name

dimethyl 1,3-thiazolidin-3-ium-2,4-dicarboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMSOMGVNLBQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC([NH2+]1)C(=O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride

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